2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
2-Chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a meta-substituted phenyl ring bearing a 2-phenylthiazole moiety. The thiazole ring contributes to its electronic and steric properties, while the chloro substituent enhances metabolic stability. Structural analogs often vary in substituent positions, heterocyclic cores, or functional groups, leading to divergent physicochemical and biological behaviors .
Properties
IUPAC Name |
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWDQLCOIVLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .
Comparison with Similar Compounds
Compound A : 2-Chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS not specified)
Compound B : 3-Chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Compound C : N-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide (CAS: 877792-85-3)
Compound D : 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS: 289491-08-3)
- Structural Differences :
- Benzothiazole replaces thiazole.
- Nitro group at the 4-position of the benzamide.
- The nitro group introduces redox activity but may raise toxicity concerns .
Compound E : 4-(Methyloxy)-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Structural Differences :
- Sulfonamide replaces benzamide.
- Methoxy substituent on the benzene ring.
- Impact : Sulfonamide’s acidity (pKa ~10) contrasts with benzamide’s neutrality, influencing solubility and protein-binding interactions .
Physicochemical Properties Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~405.89 g/mol | ~405.89 g/mol | ~398.87 g/mol | ~375.81 g/mol |
| LogP (Predicted) | 4.2 | 4.1 | 3.8 | 3.5 |
| H-Bond Acceptors | 4 | 4 | 5 | 6 |
| H-Bond Donors | 1 | 1 | 1 | 1 |
| Polar Surface Area | 78 Ų | 78 Ų | 85 Ų | 92 Ų |
Notes:
- Compound B’s methoxy group increases LogP but reduces polarity.
Pharmacokinetic and Toxicity Considerations
- Target Compound : Chloro substituent reduces CYP450-mediated metabolism (t1/2 ~6.2 h in vitro). Moderate plasma protein binding (~85%).
- Compound B : Ethyl linker increases metabolic vulnerability (t1/2 ~2.5 h).
- Compound D : Nitro group prone to nitroreductase activation, generating reactive intermediates (in vitro hepatotoxicity at 50 µM) .
Biological Activity
2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a benzamide moiety, and a phenyl group, contributing to its pharmacological potential. The compound has garnered attention in medicinal chemistry due to its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H15ClN2OS with a molecular weight of approximately 453.0 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both medicinal and material sciences.
Key Structural Features:
- Thiazole Ring: Imparts unique electronic properties.
- Benzamide Group: Known for various biological activities.
- Chloro Substituent: Enhances lipophilicity and biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
The compound has demonstrated effectiveness against various pathogenic microorganisms. Notable findings include:
- Bacterial Activity: Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Activity: Exhibits antifungal properties against strains like Candida albicans.
Table 1: Antimicrobial Activity Summary
| Microorganism | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Effective | |
| Candida albicans | Moderate |
The proposed mechanism of action involves the inhibition of specific enzymes or modulation of receptor activities, disrupting metabolic processes in target organisms. This mechanism aligns with similar compounds in the thiazole class that exhibit antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action related to this compound.
- Antimicrobial Resistance Study (2024): This research highlighted the effectiveness of thiazole derivatives in combating resistant strains of bacteria. The compound showed superior activity compared to traditional antibiotics against several strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cytotoxicity Studies: In vitro studies demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity was assessed using standard assays, revealing IC50 values comparable to known anticancer agents .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfathiazole | Thiazole ring | Established antimicrobial drug |
| Ritonavir | Thiazole moiety | Antiretroviral agent |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Piperidine moiety | Different pharmacological profile |
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling thiazole derivatives with benzamide precursors under controlled conditions. For example:
Thiazole Formation : React 2-phenyl-1,3-thiazole-4-carboxylic acid with 3-aminophenol in the presence of a coupling agent (e.g., DCC/DMAP) to form the intermediate.
Benzamide Coupling : Treat the intermediate with 2-chlorobenzoyl chloride in pyridine or DMF at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product.
Key Parameters :
| Step | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80°C | 12 h | 65–70 |
| 2 | Pyridine | 60°C | 24 h | 50–60 |
Q. How is the compound characterized post-synthesis?
- Analytical Workflow :
- Purity Check : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and amide carbonyl (δ 165–170 ppm) .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) .
- Mass Spectrometry : HRMS to confirm molecular ion (e.g., [M+H]⁺ at m/z 447.08) .
Q. What are the key analytical techniques for monitoring reactions?
- Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| TLC | Reaction progress | Silica gel, UV visualization |
| HPLC | Purity assessment | C18 column, 70:30 MeOH/H₂O, 1 mL/min |
| NMR | Structural elucidation | DMSO-d₆, 400 MHz |
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Inert Atmosphere : Conduct coupling steps under nitrogen to prevent oxidation of thiazole intermediates .
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Case Study : Refluxing in pyridine improved yield from 45% to 62% by reducing side-product formation .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Critical Functional Groups :
- Thiazole Ring : Essential for enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- Chlorine Substituent : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .
- Benzamide Core : Facilitates hydrogen bonding with target proteins .
- Modifications : Fluorine substitution at the benzamide para position increased IC₅₀ against cancer cell lines by 30% .
Q. How does the compound interact with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?
- Mechanism : The amide anion conjugates with PFOR’s thiamine pyrophosphate cofactor, disrupting electron transfer in anaerobic metabolism .
- Validation :
- Kinetic Assays : Measure NADH oxidation inhibition (IC₅₀ = 1.2 µM) .
- X-ray Crystallography : Confirms binding to the enzyme’s active site (PDB ID: 3F8P) .
Q. How can impurities in the compound be identified and resolved?
- Common Impurities :
| Impurity | Source | Resolution |
|---|---|---|
| Unreacted thiazole | Incomplete coupling | Extend reaction time or increase temperature |
| Hydrolysis byproducts | Moisture exposure | Use anhydrous solvents and molecular sieves |
- Analytical Tools :
- HPLC-MS : Detect trace impurities (<0.1%) .
- Prep-HPLC : Purify using a gradient elution (10–90% acetonitrile/water) .
Q. How can analogs be designed to enhance pharmacokinetic properties?
- Design Principles :
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl to improve metabolic stability .
- Prodrug Strategies : Introduce ester moieties for enhanced oral bioavailability .
- Case Study : A methyl-substituted analog showed 2-fold higher Cmax in rodent models .
Q. How to resolve contradictions in biological assay data?
- Protocol Adjustments :
- Purity Verification : Ensure ≥95% purity via HPLC before testing .
- Assay Conditions : Standardize oxygen levels (e.g., hypoxic chambers for cancer cell assays) .
- Example : Discrepancies in IC₅₀ values (2–10 µM) were resolved by controlling cell passage number and serum concentration .
Q. What computational methods predict binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
